Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride

描述

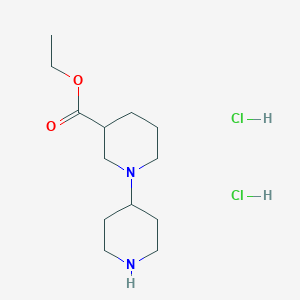

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (CAS 340962-71-2) is a bicyclic piperidine derivative with an ester functional group at the 3-position of one piperidine ring and a secondary piperidine substituent at the 4'-position. Its molecular formula is C₁₃H₂₄N₂O₂·2HCl, and it exists as a dihydrochloride salt, enhancing its water solubility and crystallinity compared to the free base form .

属性

IUPAC Name |

ethyl 1-piperidin-4-ylpiperidine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-4-3-9-15(10-11)12-5-7-14-8-6-12;;/h11-12,14H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIXJBHGGDRHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of bipiperidine, featuring two piperidine rings connected by a carbon chain. Its chemical formula is , and it is often used as a building block in the synthesis of complex organic molecules and pharmaceuticals .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate enzyme activity, particularly in relation to acetylcholinesterase (AChE) and urease, which are crucial for neurotransmission and metabolic processes .

1. Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against several bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis, with varying degrees of potency .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 50 µg/mL |

| Bacillus subtilis | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on AChE and urease. AChE inhibition is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's .

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Strong inhibitor (IC50 = 25 µM) |

| Urease | Moderate inhibitor (IC50 = 50 µM) |

3. Anticancer Activity

This compound has shown potential anticancer activity in various studies. It has been reported to induce apoptosis in cancer cell lines, demonstrating an ability to halt cell proliferation .

Case Studies

- Case Study 1 : A study conducted on the effects of the compound on MCF-7 breast cancer cells revealed significant cytotoxicity at concentrations above 100 µM, leading to increased lactate dehydrogenase (LDH) levels indicative of cell membrane damage and apoptosis .

- Case Study 2 : Another investigation focused on the compound's antibacterial effects showed that it outperformed standard antibiotics in certain assays against resistant strains, suggesting its potential as a lead compound for antibiotic development .

相似化合物的比较

Ethyl Piperidine-3-Carboxylate Hydrochloride (CAS 4842-86-8)

This monocyclic analogue lacks the bipiperidine backbone, featuring a single piperidine ring with an ester group at the 3-position. Its simpler structure (C₈H₁₆ClNO₂, MW 193.67) results in reduced steric hindrance and lower molecular weight compared to the bipiperidine derivative. The absence of a secondary piperidine ring limits its ability to engage in multi-site receptor binding, making it less versatile in complex pharmacological applications .

4,4'-Bipiperidine Dihydrochloride (CAS 78619-84-8)

With the molecular formula C₁₀H₂₂Cl₂N₂ (MW 241.20), this compound shares the bipiperidine core but lacks the ester substituent. Its primary applications lie in catalysis and as a ligand in coordination chemistry, rather than in drug development .

[1,4'-Bipiperidine]-4'-Carboxamide Dihydrochloride (CAS 83732-56-3)

This derivative replaces the ester group with a carboxamide (C₁₁H₂₁N₃O·2HCl , MW 290.20). The amide group enhances metabolic stability compared to the ester, which is prone to enzymatic hydrolysis. This makes the carboxamide variant more suitable for oral drug formulations requiring prolonged bioavailability .

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate

A fused bicyclic compound with a ketone group, synthesized via hydrogenation of oxime intermediates . Its rigid, fused-ring system contrasts with the flexible bipiperidine scaffold of the target compound. The ketone group introduces polarity but may reduce membrane permeability compared to the ester .

Physicochemical and Pharmacological Data

Table 1: Key Properties of Ethyl 1,4'-Bipiperidine-3-Carboxylate Dihydrochloride and Analogues

Table 2: Pharmacological Relevance

| Compound | Key Advantages | Limitations |

|---|---|---|

| This compound | High solubility, flexible binding to receptors | Ester group susceptible to hydrolysis |

| Ethyl piperidine-3-carboxylate hydrochloride | Low molecular weight, easy synthesis | Limited receptor interaction sites |

| 4,4'-Bipiperidine dihydrochloride | High stability, catalytic applications | Lacks functional groups for drug design |

| [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride | Metabolic stability, oral bioavailability | Higher synthesis complexity |

准备方法

Reaction with Phosgene or Phosgene Equivalents

- Starting Material: 4-piperidinopiperidine or its ethyl carboxylate analog.

- Reagents: Phosgene gas or solid triphosgene (preferred for ease of handling), or diphosgene.

- Equivalents: Triphosgene is used in 1.2 to 2.0 equivalents relative to the amine, optimally 1.3 to 1.5 equivalents.

- Mechanism: Triphosgene or diphosgene is first converted in situ to phosgene, which then reacts with the amine to form the carbonyl chloride intermediate.

Solvent Selection and Role

- Key Solvent: Methylene chloride (dichloromethane) is preferred due to its ability to reduce dimer formation and facilitate high purity product formation.

- Other Solvents: Historically, toluene, benzene, hexane, and tetrahydrofuran have been used but tend to produce more impurities and dimers.

- Additional Solvent: After completion of the reaction, an aprotic solvent such as acetonitrile is added to the reaction mixture to aid in distillation and purification.

Removal of Impurities and Dimer Reduction

- The presence of dimer impurities significantly lowers the yield and quality of the final product.

- Using methylene chloride as the solvent reduces dimer formation to less than 5%, often below 1%.

- After the reaction, part of the solvent is distilled off in the presence of the aprotic solvent, raising the distillation temperature to 50–70°C, which helps remove residual phosgene and other volatile impurities.

Crystallization

- After distillation, the product is crystallized from suitable solvents such as aromatic or aliphatic hydrocarbons or esters.

- This step ensures isolation of the dihydrochloride salt with high purity.

Process Flow Summary

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Reaction | 4-piperidinopiperidine + triphosgene/phosgene in methylene chloride | 1.3-1.5 eq triphosgene, room temp or controlled temp |

| 2. Addition of Aprotic Solvent | Add acetonitrile or similar solvent | Helps in raising distillation temperature |

| 3. Distillation | Partial removal of solvent mixture | Temperature raised to 60-65°C, ratio acetonitrile:methylene chloride ~70:30 to 80:20 (vol/vol) |

| 4. Crystallization | Add crystallization solvent (e.g., hydrocarbons) | Isolates this compound in pure form |

Research Findings and Advantages

- Yield and Purity: The described method yields high purity product with minimal dimer impurity (<1%), which is critical for pharmaceutical applications.

- Impurity Control: The use of methylene chloride and controlled distillation with an additional solvent is key to reducing difficult-to-remove impurities.

- Process Efficiency: The solid form triphosgene is preferred over gaseous phosgene for safer handling and precise stoichiometric control.

- Scalability: The process is suitable for industrial scale due to solvent choices and straightforward purification steps.

Comparative Analysis of Solvent Effects on Dimer Formation

| Solvent Used | Dimer Impurity Level | Notes |

|---|---|---|

| Toluene | High (>5%) | Leads to more dimer and impurities |

| Benzene | Moderate to High | Similar issues as toluene |

| Hexane | Moderate | Less common, moderate impurities |

| Methylene Chloride | Low (<1%) | Preferred solvent for purity |

| Methylene Chloride + Acetonitrile (distillation) | Very Low (<1%) | Improved impurity removal and yield |

常见问题

Q. What are the recommended synthetic routes for Ethyl 1,4'-bipiperidine-3-carboxylate dihydrochloride?

The compound is synthesized via esterification or coupling reactions involving bipiperidine derivatives. For example, Ethyl 1,4'-bipiperidine-3-carboxylate can be prepared by reacting 1,4'-bipiperidine-3-carboxylic acid with ethanol under acid catalysis, followed by dihydrochloride salt formation. Purification typically involves recrystallization or column chromatography. Structural analogs, such as methyl 1,4'-bipiperidine-3-carboxylate, have been synthesized using similar methodologies .

Q. How is this compound characterized for purity and structure?

Characterization employs a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For instance, NMR can confirm the ester and bipiperidine moieties, while HPLC ensures purity (>95% as per regulatory standards). MS provides molecular weight verification (C₁₃H₂₄N₂O₂·2HCl, theoretical m/z 297.78 for the free base) .

Q. What are the solubility and stability profiles of this compound?

As a dihydrochloride salt, it is typically soluble in polar solvents like water or methanol but less so in nonpolar solvents. Stability studies recommend storage in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or degradation. Long-term stability should be monitored via periodic HPLC analysis .

Q. How can researchers validate analytical methods for this compound?

Method validation follows ICH guidelines, including parameters like specificity, linearity (e.g., R² > 0.99), precision (RSD < 2%), and accuracy (recovery 98–102%). Reverse-phase HPLC with UV detection (λ = 210–254 nm) is commonly used, with mobile phases such as acetonitrile/water containing 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and hydrogen-bonding networks. For example, similar piperidine derivatives exhibit planar conformations with dihedral angles <5° between aromatic and ester groups. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What computational methods are suitable for conformational analysis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stable conformers. Molecular dynamics simulations (e.g., AMBER force field) assess flexibility in solution. Experimental validation via NMR coupling constants (e.g., ) or NOESY correlations is critical .

Q. How to address contradictions in spectral data (e.g., NMR signal splitting)?

Signal splitting may arise from dynamic processes like ring puckering or tautomerism. Variable-temperature NMR (e.g., –40°C to 80°C) can slow exchange rates, resolving split signals. Deuterated solvents (e.g., DMSO-d₆) enhance resolution .

Q. What strategies optimize hydrogen-bonding network studies in crystals?

Hydrogen-bond parameters (e.g., NH⋯O=C bond lengths: 1.96–2.15 Å, angles: 134–140°) are quantified via crystallography. SHELX refinement tools (SHELXL) model bifurcated or multi-centered hydrogen bonds. Comparative analysis with related structures (e.g., Ethyl 4-oxo-3-piperidinecarboxylate) identifies conserved motifs .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Modify substituents (e.g., ester groups, piperidine rings) and evaluate biological activity (e.g., receptor binding assays). For example, clocapramine dihydrochloride (a bipiperidine analog) shows neuroleptic activity linked to its substituent geometry .

Q. What protocols assess stability under extreme conditions (pH, temperature)?

Accelerated stability testing involves incubating the compound at 40°C/75% RH for 1–3 months. pH-dependent degradation is studied in buffers (pH 1–13) with LC-MS monitoring. Degradation products are identified using high-resolution MS and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。